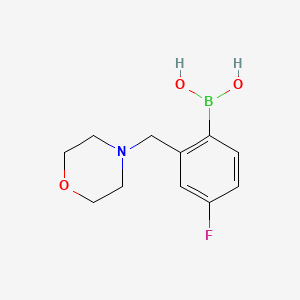

4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[4-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYVXAYATXZDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Suzuki-Miyaura Coupling

One prominent method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for synthesizing arylboronic acids. This process typically involves the coupling of a suitable aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

- Starting with a fluorinated aryl halide (e.g., 4-fluoro-2-chlorobenzene).

- Reacting with a boronic acid derivative, such as phenylboronic acid or its derivatives.

- Using palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Employing bases such as potassium carbonate or sodium hydroxide.

- Conducted in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene under inert atmosphere.

Research findings:

This method is effective for introducing the fluorine atom at the para-position and attaching the boronic acid moiety, with high yields reported under optimized conditions. The presence of the morpholinomethyl group can be introduced either beforehand or via subsequent functionalization steps.

Functionalization of Pre-formed Phenylboronic Acid Derivatives

Another approach involves starting with pre-formed phenylboronic acid derivatives and functionalizing them with fluorine and morpholinomethyl groups through electrophilic substitution or nucleophilic addition.

- Synthesis of phenylboronic acid with a suitable leaving group (e.g., halogen).

- Fluorination at the aromatic ring via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

- Introduction of the morpholinomethyl group through nucleophilic substitution, where a chloromethyl or bromomethyl precursor reacts with morpholine.

Research findings:

This method allows for regioselective substitution, with fluorination typically occurring at the para-position relative to the boronic acid group, facilitated by directing effects of existing substituents.

Preparation of Boronic Acid Esters as Intermediates

The synthesis of boronic acid pinacol esters, which are more stable and easier to handle, involves esterification of boronic acids with pinacol, followed by functionalization.

- Reacting boronic acids with pinacol in the presence of acid catalysts.

- Subsequent fluorination and morpholinomethyl substitution steps are performed on the ester or after hydrolysis back to the acid form.

Research findings:

This approach enhances stability and facilitates purification, with subsequent deprotection steps yielding the target boronic acid.

Use of Protecting Groups and Sequential Functionalization

Given the complexity of the molecule, protecting groups such as Boc or TBDMS may be employed to shield reactive sites during multi-step synthesis. Sequential steps include:

- Formation of the boronic acid core.

- Selective fluorination.

- Introduction of the morpholinomethyl group via nucleophilic substitution.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, boronic acid | Pd catalyst, base | Inert atmosphere, heat | High yield, regioselectivity | Requires pre-functionalized halide |

| Electrophilic fluorination | Phenylboronic acid | Selectfluor, NFSI | Mild, room temperature | Direct fluorination | Regioselectivity challenges |

| Esterification & Functionalization | Boronic acid, pinacol | Acid catalysts | Reflux | Stability, ease of purification | Additional hydrolysis step needed |

| Sequential functionalization | Pre-formed intermediates | Various nucleophiles | Controlled conditions | Modular approach | Multi-step process |

Notes and Considerations

- Solvent choice is critical; common solvents include tetrahydrofuran, dimethylformamide, and toluene.

- Reaction temperature varies depending on the step, typically ranging from room temperature to reflux.

- Purification often involves chromatography or recrystallization, especially for intermediates.

- Yield optimization depends on catalyst loading, solvent, and reaction time.

The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid primarily relies on palladium-catalyzed cross-coupling reactions, electrophilic fluorination, and esterification techniques. These methods are adaptable, allowing for the introduction of fluorine and morpholinomethyl groups with high regioselectivity and efficiency, suitable for large-scale production and research applications.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-(morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The fluoro and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Fluorinating Agents: Such as N-fluorobenzenesulfonimide for introducing the fluoro group.

Bases: Such as sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is primarily utilized in:

- Suzuki-Miyaura Coupling Reactions: This compound acts as a boron source to form biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Role of Compound | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Boron source | Biaryl compounds |

| Nucleophilic Substitution | Reacts with electrophiles | Various organic derivatives |

Pharmaceutical Development

The unique structure of this compound allows for:

- Drug Discovery: Potential applications as enzyme inhibitors, particularly targeting serine proteases and kinases, which are relevant in cancer and other diseases.

- Therapeutic Agents: The compound has been explored for its antibacterial and anticancer properties, with ongoing studies assessing its efficacy against various biological targets .

Material Science

In materials chemistry, this boronic acid derivative is used for:

- Polymer Synthesis: It serves as a building block for creating functionalized polymers and covalent organic frameworks (COFs) that have applications in sensors and catalysis .

- Electrolyte Additives: Enhancing the conductivity of lithium-ion battery electrolytes through the incorporation of boronic acids into polymer matrices .

Case Study 1: Drug Development

A study investigated the use of this compound in synthesizing novel kinase inhibitors. The compound was used in a series of Suzuki-Miyaura reactions to produce biaryl compounds that exhibited promising inhibitory activity against specific cancer-related kinases.

Case Study 2: Material Applications

Research focused on the incorporation of this boronic acid into polymer matrices for lithium-ion batteries demonstrated improved ionic conductivity and electrochemical stability, indicating its potential as an additive in advanced battery technologies.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The fluoro and morpholinomethyl groups influence the reactivity and selectivity of the compound, making it a versatile reagent in synthetic chemistry.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Solubility

Table 1: Key Properties of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid and Analogues

Key Findings :

Fluorine at the para position enhances reactivity relative to non-fluorinated phenylboronic acids, as observed in 4-fluorophenylboronic acid derivatives .

Solubility: Pinacol esters (e.g., 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester) exhibit superior solubility in organic solvents like chloroform compared to their parent boronic acids due to reduced polarity . The morpholinomethyl group in the parent compound provides moderate solubility in DMSO and ketones, suitable for laboratory use .

Table 2: Comparison of Inhibitory Properties

Key Findings :

- The morpholine group may enhance binding to proteases through hydrogen bonding or electrostatic interactions, though specific data for this compound is lacking .

- Boronic acids with electron-withdrawing groups (e.g., fluorine) generally exhibit stronger enzyme inhibition due to increased Lewis acidity of the boron atom .

Table 3: Reaction Efficiency of Selected Boronic Acids

Actividad Biológica

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a boronic acid derivative with significant implications in organic synthesis and potential biological applications. Its unique structure, characterized by a fluorine atom and a morpholinomethyl group, positions it as a versatile compound in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevance in drug discovery, supported by research findings and data tables.

- Molecular Formula : CHBNO

- Molecular Weight : Approximately 221.12 g/mol

- Melting Point : 35°C - 40°C

- Structure : The presence of the morpholinomethyl group enhances its reactivity in nucleophilic substitution reactions.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role as enzyme inhibitors. Specifically, they can inhibit serine proteases and various kinases, which are pivotal in numerous biological processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar boronic acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBNO | Contains fluorine; potential enzyme inhibition |

| 3-Fluoro-4-(morpholinomethyl)benzeneboronic acid | CHBNO | Different fluorine position; altered reactivity |

| 4-(Morpholinomethyl)phenylboronic acid | CHBNO | Lacks fluorine; may exhibit different biological activities |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that boronic acids can effectively inhibit serine proteases, which are critical in various signaling pathways associated with cancer. For instance, compounds similar to this compound have been shown to reduce tumor growth in preclinical models by targeting these enzymes.

- Antimicrobial Studies : A study involving boronic acid derivatives demonstrated their efficacy against several pathogenic bacteria and fungi. While direct studies on this specific compound are scarce, the structural similarities suggest potential antimicrobial activity .

- Drug Discovery Applications : The compound's ability to participate in Suzuki-Miyaura coupling reactions enhances its utility in synthesizing complex pharmaceutical compounds. This reaction is vital for developing drugs targeting various diseases, including cancer and infectious diseases.

Q & A

Q. What are the key synthetic challenges in preparing 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, and how can they be addressed methodologically?

The synthesis involves introducing both fluorine and morpholinomethyl groups onto a phenylboronic acid scaffold. Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the 2- and 4-positions of the benzene ring. Use directing groups (e.g., boronic acid) to control regiochemistry during halogenation or alkylation steps.

- Stability of the boronic acid group : Avoid harsh reaction conditions (e.g., strong acids/bases) that may hydrolyze the boronic acid. Employ protective strategies like pinacol ester formation during synthesis .

- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization in acetone/water mixtures to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Identify the morpholinomethyl group (δ 2.5–3.5 ppm for N–CH₂ and O–CH₂ protons) and fluorine’s deshielding effect on adjacent protons.

- ¹³C NMR : Verify the boronic acid group (δ ~30 ppm for B–C) and morpholine carbons (δ 45–70 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- FT-IR : Detect B–O stretching (~1340 cm⁻¹) and morpholine’s C–N vibrations (~1100 cm⁻¹) .

Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?

Based on phenylboronic acid analogs:

- High solubility : Use ethers (THF) or ketones (acetone) for Suzuki-Miyaura couplings.

- Low solubility : Hydrocarbons (hexane) are unsuitable. Pre-dissolve in DMSO or DMF for aqueous reaction conditions .

- Stability : Avoid protic solvents (e.g., water/methanol) unless stabilized by buffered pH (e.g., Na₂CO₃ in H₂O/ethanol) .

Advanced Research Questions

Q. How does the morpholinomethyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

The morpholinomethyl group:

- Enhances electron density : The nitrogen in morpholine donates electron density to the aromatic ring, potentially accelerating oxidative addition in Pd-catalyzed reactions.

- Steric effects : The bulky substituent may hinder coupling at ortho positions. Computational studies (DFT/B3LYP) can predict orbital interactions and transition-state geometries .

- pH sensitivity : Morpholine’s basicity (pKa ~8.3) may affect reaction outcomes in aqueous media. Buffer systems (e.g., phosphate, pH 7–9) are recommended .

Q. What strategies can resolve contradictions in reported solubility data for phenylboronic acid derivatives?

- Data normalization : Compare solubility measurements under standardized conditions (temperature, solvent purity).

- Thermodynamic modeling : Apply the Wilson or NRTL equations to correlate experimental solubility with molecular descriptors (e.g., polarity, H-bonding capacity) .

- Experimental validation : Replicate conflicting studies using controlled protocols (e.g., dynamic light scattering for aggregation analysis) .

Q. How can this compound be applied in targeted drug delivery systems?

- Diol-mediated binding : The boronic acid group binds reversibly to diols (e.g., sialic acid on cancer cells), enabling pH-responsive drug release in tumors.

- Polymer conjugation : Functionalize PEG or PLGA nanoparticles with the compound to enhance cellular uptake. Validate using fluorescence quenching assays or SPR analysis .

- In vivo tracking : Label with ¹⁸F isotopes (analogous to the fluorine substituent) for PET imaging of biodistribution .

Methodological Recommendations

- Controlled synthesis : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and characterize intermediates rigorously.

- Safety protocols : Follow OSHA HCS guidelines (e.g., PPE, fume hood) due to inhalation/skin contact risks .

- Data reproducibility : Archive raw spectral data and reaction conditions in open-access repositories for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.